molecular formula C6H2Cl3NO B031935 2,6-Dichloronicotinoyl chloride CAS No. 58584-83-1

2,6-Dichloronicotinoyl chloride

Cat. No.: B031935
CAS No.: 58584-83-1
M. Wt: 210.4 g/mol
InChI Key: JHMHYTKDALCQSZ-UHFFFAOYSA-N
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Safety and Hazards

The safety data sheet for 2,6-Dichloronicotinoyl chloride indicates that it is a dangerous substance. It is labeled with the GHS05 and GHS07 hazard pictograms, indicating that it is corrosive and harmful . Specific handling precautions should be taken when working with this substance, including the use of personal protective equipment .

Chemical Reactions Analysis

2,6-Dichloronicotinoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 2,6-dichloronicotinic acid.

    Condensation Reactions: It can react with amines to form amides, which are useful intermediates in organic synthesis.

Common reagents used in these reactions include water, amines, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-Dichloronicotinoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is utilized in the modification of biomolecules for research purposes.

    Medicine: It serves as a building block in the synthesis of potential therapeutic agents.

    Industry: This compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichloronicotinoyl chloride primarily involves its reactivity as an acyl chloride. It can react with nucleophiles to form acyl derivatives, which are important intermediates in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

2,6-Dichloronicotinoyl chloride can be compared with other similar compounds such as:

    2,6-Dichloropyridine: This compound is structurally similar but lacks the acyl chloride functional group.

    2,6-Dichloronicotinic acid: This is the precursor used in the synthesis of this compound.

    2,6-Dichlorobenzoyl chloride: Another acyl chloride with similar reactivity but a different aromatic ring structure.

The uniqueness of this compound lies in its specific reactivity and the presence of both chlorine atoms and the acyl chloride functional group, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,6-dichloropyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMHYTKDALCQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50483046
Record name 2,6-DICHLORONICOTINOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58584-83-1
Record name 2,6-Dichloro-3-pyridinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58584-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-DICHLORONICOTINOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichlorpyridine-3-carbonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

(1)-1 2,6-Dichloropyridine (20 g) was dissolved in tetrahydrofuran (200 ml), and, to the resulting solution, there was added dropwise a solution of n-butylithium (1.6M) in n-hexane (84.5 ml) in a flow of argon gas at a temperature of -78° C. over a period of 30 minutes. After the resulting solution was stirred for one hour at the same temperature, greatly excess carbon dioxide (solid) was added. After stirring for one hour, temperature was raised to -10° C., and, then, water and hydrochloric acid were added in order so that pH might be 1-2, and, thereafter, the resultant solution was extracted with ethyl acetate. After the obtained extract was dried over anhydrous sodium sulfate, solvent was distilled off under reduced pressure to dryness. To the obtained solid, there was added thionyl chloride (40 ml), and the resulting mixture was heated to reflux for three hours. The excess thionyl chloride was distilled off under reduced pressure, and, then, crude product was distilled under reduced pressure to form 2,6-dichloronicotinoyl chloride (19.8 g).
Quantity
20 g
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200 mL
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84.5 mL
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Synthesis routes and methods II

Procedure details

(1)-2 A mixture of 2,6-dichloronicotinic acid (50.6 g) with thionyl chloride (100 ml) was refluxed for 2 hours. The excess thionyl chloride was distilled off under reduced pressure, and crude product was distilled under reduced pressure to give 2,6-dichloronicotinoyl chloride (44.9 g).
Quantity
50.6 g
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reactant
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100 mL
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Synthesis routes and methods III

Procedure details

Oxalyl chloride (2M solution, 20 mL) (Aldrich, Milwaukee, Wis.) was added to a mixture of 2,6-dichloronicotinic acid (6.2 g) and N,N-dimethylformamide (DMF) (0.5 mL) in DCM (100 mL) at room temperature. After stirring at room temperature for 2 hours, the reaction was concentrated to give 2,6-dichloro-nicotinoyl chloride (used directly in the next step).
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20 mL
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6.2 g
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reactant
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0.5 mL
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100 mL
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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

To 2,6-dichloropyridine-3-carboxylic acid (75, 1.00 g, 0.00521 mol) in dichloromethane (75 mL) was added 2M Oxalyl chloride (2.61 mL, 0.727 g, 0.00573 mol). The solution began to show vigorous gas evolution, which slowed but continued for about 2 hours. The reaction was allowed to continue at room temperature for an additional 3 hours. The reaction was concentrated to give the compound as a brown oil that crystallized on standing (76, 1.09 g, 99%).
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1 g
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2.61 mL
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75 mL
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